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2-Ethynyl-3,5-dimethoxypyridine

Catalog No.
S13461400
CAS No.
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynyl-3,5-dimethoxypyridine

Product Name

2-Ethynyl-3,5-dimethoxypyridine

IUPAC Name

2-ethynyl-3,5-dimethoxypyridine

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-4-8-9(12-3)5-7(11-2)6-10-8/h1,5-6H,2-3H3

InChI Key

UDWOMLCBHRHXFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C#C)OC

2-Ethynyl-3,5-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C11H11N. It features a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and an ethynyl group at the 2 position. The presence of these functional groups imparts unique chemical properties and biological activities to this compound, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ethynyl group can be reduced to an ethyl group through hydrogenation, typically using catalysts like palladium on carbon under hydrogen gas conditions.
  • Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, influenced by the electron-donating effects of the methoxy groups and the ethynyl substituent, affecting the orientation and reactivity of further substitutions.

Research indicates that 2-Ethynyl-3,5-dimethoxypyridine exhibits various biological activities. Its mechanism of action often involves interactions with specific molecular targets such as enzymes and receptors. For instance, the ethynyl group may facilitate covalent bonding with active sites on proteins, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of target molecules, potentially leading to therapeutic effects in areas such as inflammation and cancer treatment .

Several synthetic routes have been developed for 2-Ethynyl-3,5-dimethoxypyridine:

  • Sonogashira Coupling Reaction: This method involves coupling 2-bromo-3,5-dimethoxypyridine with ethynyltrimethylsilane using a palladium catalyst in an inert atmosphere. The reaction typically occurs at elevated temperatures (60-80°C) in the presence of a base such as triethylamine.
  • Dehydrohalogenation: Another approach includes dehydrohalogenation of 2-chloro-3,5-dimethoxypyridine using strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide at higher temperatures (100-120°C).

2-Ethynyl-3,5-dimethoxypyridine finds applications in various domains:

  • Pharmaceuticals: Its unique structure allows it to serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Material Science: The compound can be utilized in synthesizing advanced materials due to its electronic properties derived from the ethynyl and methoxy groups.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules owing to its reactive functional groups.

Interaction studies involving 2-Ethynyl-3,5-dimethoxypyridine often focus on its binding affinity to various biological targets. Research has shown that this compound can interact with atypical protein kinase C (aPKC), which plays a significant role in regulating inflammation and vascular permeability. Such interactions suggest potential therapeutic implications for conditions related to inflammation and cancer .

Several compounds share structural similarities with 2-Ethynyl-3,5-dimethoxypyridine. A comparison highlights its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-EthynylpyridinePyridine ring with an ethynyl groupEthynyl substitution enhances reactivity
3,5-DimethoxypyridinePyridine ring with two methoxy groupsLacks ethynyl group; primarily focused on electron donation
4-EthynylpyridinePyridine ring with an ethynyl groupEthynyl at position 4 alters electronic properties
2-Methyl-3,5-dimethoxypyridineMethyl substitution at position 2Methyl affects sterics but lacks ethynyl reactivity

The presence of both methoxy and ethynyl groups distinguishes 2-Ethynyl-3,5-dimethoxypyridine from other similar compounds, providing it with unique chemical properties and potential biological activities that are not present in its analogs.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

163.063328530 g/mol

Monoisotopic Mass

163.063328530 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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